Nickel tetracarbonyl

Nickel refining Vapor deposition Precursor chemistry

Nickel tetracarbonyl (Ni(CO)₄) is a zero-valent organometallic complex belonging to the metal carbonyl class, characterized by a tetrahedral geometry with four carbonyl ligands coordinated to a central nickel atom. This compound exists as a colorless to pale-yellow, highly volatile liquid with a boiling point of 43 °C and a melting point of −19 °C, conforming to the 18-electron rule and exhibiting diamagnetic properties.

Molecular Formula C4NiO4
Molecular Weight 170.73 g/mol
CAS No. 13463-39-3
Cat. No. B1200576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel tetracarbonyl
CAS13463-39-3
Synonymsnickel carbonyl
nickel tetracarbonyl
Molecular FormulaC4NiO4
Molecular Weight170.73 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
InChIInChI=1S/4CO.Ni/c4*1-2;
InChIKeyAWDHUGLHGCVIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/l at 20 °C: 0.02 (practically insoluble)

Nickel Tetracarbonyl (CAS 13463-39-3): Technical Baseline for Scientific Procurement Decisions


Nickel tetracarbonyl (Ni(CO)₄) is a zero-valent organometallic complex belonging to the metal carbonyl class, characterized by a tetrahedral geometry with four carbonyl ligands coordinated to a central nickel atom [1]. This compound exists as a colorless to pale-yellow, highly volatile liquid with a boiling point of 43 °C and a melting point of −19 °C, conforming to the 18-electron rule and exhibiting diamagnetic properties [1][2]. Ni(CO)₄ was first described in 1890 by Ludwig Mond and serves as the principal carbonyl of nickel, distinguished from other nickel compounds by its liquid physical state at ambient conditions and its extreme volatility relative to ionic nickel salts such as nickel chloride, nickel acetate, and nickel sulfate [1][3].

Workflow Vapor-phase refining and carbonyl metallurgy
Selection Zero-valent nickel liquid precursor, not ionic salt
Use Context CVD, organometallic synthesis, gas purification research

Nickel Tetracarbonyl Substitution Risk: Why In-Class Nickel Compounds Cannot Be Interchanged


Generic substitution of nickel tetracarbonyl with other nickel compounds is precluded by fundamental differences in oxidation state, volatility, and application-specific functional requirements. Unlike ionic nickel(II) salts (e.g., nickel acetate, nickel chloride, nickel nitrate) which exist as solids at ambient conditions with melting points ranging from 16.6 °C to 1001 °C [1], Ni(CO)₄ is a liquid at room temperature with a boiling point of only 43 °C and a vapor pressure of 315–321 mmHg at 20 °C [2][3]. The compound's unique zero-valent nickel center and carbonyl ligand environment enable vapor-phase transport and thermal decomposition to high-purity metallic nickel—capabilities that are structurally impossible for divalent nickel salts, hydroxides, or oxides to replicate [4]. Consequently, any procurement decision involving Ni(CO)₄ must be based on its specific physical and chemical properties rather than generic nickel content equivalence.

Ni(CO)₄ target
Ionic Ni(II) salts
Risk summary
Physical state
Volatile liquid, bp 43°C
Solid, mp >300°C typical
Vapor-phase processes may not be reproduced with solid salts
Oxidation state
Ni⁰ (zero-valent)
Ni²⁺ only
Direct Ni⁰ transfer and carbonylation chemistry require validation with salt-based alternatives
Thermal decomposition
Low-temperature CVD (reported 150–200°C)
Requires reduction step or much higher temperature
Substrate compatibility and coating properties may differ significantly

Nickel Tetracarbonyl Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs and Alternatives


Volatility and Physical State: Ni(CO)₄ vs. Ionic Nickel(II) Salts

Nickel tetracarbonyl is the only nickel compound that exists as a volatile liquid at ambient conditions, in stark contrast to ionic nickel(II) salts which are all solid materials at room temperature. This fundamental physical state difference enables Ni(CO)₄ to function in vapor-phase applications where other nickel compounds cannot be substituted [1][2].

Volatility vs. Ni(II) salts
Class-level
Liquid; bp 43°C; vp 315–321 mmHg vs. negligible vapor pressure for ionic salts
Supports vapor-phase refining and CVD workflow fit
Solid nickel salts cannot replicate vapor transport; data to verify for specific deposition conditions
Nickel refining Vapor deposition Precursor chemistry

Mond Process Purity Output: Ni(CO)₄-Based Refining vs. Electrochemical Nickel Refining

The Mond process, which relies exclusively on the selective formation and decomposition of Ni(CO)₄, produces nickel metal of approximately 99% purity, representing a quantifiable purity advantage over conventional refining methods [1][2]. The process exploits the reversible reaction Ni + 4CO ⇌ Ni(CO)₄, with formation occurring at 330–350 K and decomposition at 450–470 K [1]. This thermal reversibility enables selective nickel transport while leaving impurities (iron, cobalt) behind in the solid residue.

Mond process purity
Class-level
~99% pure Ni via Ni(CO)₄ intermediate; electrochemical refining typically lower purity
Reported purity context for high-purity nickel production
Decomposition 450–470 K; impurity rejection requires process-specific validation
Nickel purification Mond process High-purity nickel

CVD Nickel Plating Temperature: Ni(CO)₄ vs. Alternative Nickel Precursors

Nickel tetracarbonyl enables nickel chemical vapor deposition (CVD) at relatively low substrate temperatures of approximately 150–200 °C [1][2]. This temperature regime is significantly lower than that required for alternative nickel precursors, which typically necessitate substrate temperatures exceeding 250–400 °C for effective deposition.

CVD deposition temperature
Cross-study
150–200°C vs. >250°C for alternative Ni precursors
May enable coating on temperature-sensitive substrates
Comparative data from patent literature; substrate adhesion must be independently verified
Chemical vapor deposition Nickel plating Thin films

Oxidation State Differentiation: Ni(0) in Ni(CO)₄ vs. Ni(II) in Common Nickel Compounds

Nickel tetracarbonyl contains nickel in the zero oxidation state (Ni⁰), a distinctive electronic configuration not found in common nickel salts (Ni²⁺) such as nickel acetate, chloride, nitrate, or sulfate [1][2]. This zero-valent state, stabilized by the strong-field carbonyl ligands, confers unique reactivity patterns relevant to organometallic synthesis and catalysis.

Oxidation state Ni(0) vs Ni(II)
Class-level
Ni⁰ in tetrahedral carbonyl field; Ni²⁺ in common salts
Zero-valent nickel enables direct organometallic precursor use
Ni(II) salts require prior reduction; reactivity context may shift
Organometallic chemistry Zero-valent nickel Catalysis precursor

Synthesis Gas Contaminant Selectivity: Ni(CO)₄ Adsorption on Activated Carbon vs. Fe(CO)₅ Removal Behavior

In industrial synthesis gas streams, nickel tetracarbonyl and iron pentacarbonyl exhibit differential removal behavior that necessitates sequential purification steps. A patented process demonstrates that iron pentacarbonyl is removed via liquid absorption (water/physical solvent/amine mixture), whereas Ni(CO)₄ requires subsequent adsorption on activated carbon for effective removal [1]. This differential behavior is quantifiable: liquid absorption removes 20–96% of metal carbonyls overall, but activated carbon adsorption specifically targets residual Ni(CO)₄ [1].

Syngas contaminant removal
Head-to-head
Ni(CO)₄ requires activated carbon adsorption; Fe(CO)₅ removed earlier by liquid absorption (20–96% efficiency)
Differential removal behavior supports dedicated adsorbent selection
Patent-reported conditions; operating parameters may influence efficiency range
Synthesis gas purification Metal carbonyl removal Activated carbon adsorption

Acute Inhalation Toxicity: Ni(CO)₄ vs. Nickel Salts and Fe(CO)₅

Nickel tetracarbonyl exhibits substantially higher acute inhalation toxicity than both ionic nickel salts and the structurally analogous iron pentacarbonyl. The LC₅₀ for a 30-minute inhalation exposure in rats is 35 ppm (240 mg/m³) for Ni(CO)₄ [1], whereas the concentration immediately fatal to humans is estimated at 30 ppm [2]. This toxicity profile dictates the most stringent occupational exposure limits among nickel compounds: the OSHA PEL and NIOSH REL are both 0.001 ppm (0.007 mg/m³) [3].

Acute inhalation toxicity
Class-level
LC₅₀ (rat, 30 min): 35 ppm; OSHA PEL: 0.001 ppm; IDLH: 2 ppm
Occupational exposure context; most stringent among reported nickel compounds
Specialized engineering controls required; data from NIOSH and Stanford LCSS
Occupational safety Inhalation toxicology Industrial hygiene

Nickel Tetracarbonyl Procurement-Linked Application Scenarios Based on Differentiated Evidence


High-Purity Nickel Production via Mond Process Refining

Ni(CO)₄ is the essential intermediate in the Mond process for producing approximately 99% pure nickel metal from impure feedstocks [1]. The process leverages the compound's unique reversible formation (330–350 K) and decomposition (450–470 K) chemistry to selectively transport nickel while leaving iron and cobalt impurities behind. This application is irreplaceable by any other nickel compound and is the primary industrial driver for Ni(CO)₄ procurement in metallurgical refining operations serving electronics, aerospace, and high-performance alloy manufacturing sectors.

Chemical Vapor Deposition of Nickel Coatings on Temperature-Sensitive Substrates

Ni(CO)₄ enables nickel CVD at substrate temperatures of 150–200 °C, a thermal regime that is inaccessible to alternative nickel precursors requiring >250 °C [1][2]. This low-temperature capability permits nickel plating on reactive metals such as magnesium and uranium, as well as on porous metal compacts and certain polymer composites that would otherwise degrade under higher-temperature deposition conditions [3]. Procurement for CVD applications is justified specifically when substrate thermal sensitivity precludes the use of alternative nickel deposition methods.

Zero-Valent Nickel Source for Organometallic Synthesis and Catalyst Preparation

Ni(CO)₄ serves as a direct source of Ni⁰ for the synthesis of other organometallic complexes and as a precursor for preparing supported, highly dispersed nickel catalysts [1]. The zero-valent oxidation state eliminates the need for in situ reduction required when using Ni(II) precursors. This application is particularly relevant for carbonylation chemistry and for catalyst systems where Ni⁰ is the active species. Procurement decisions should consider Ni(CO)₄ when synthetic routes require direct introduction of zero-valent nickel without reducing agents.

Synthesis Gas Purification Studies and Metal Carbonyl Adsorption Research

In synthesis gas purification research, Ni(CO)₄ exhibits differential adsorption behavior on activated carbon compared to Fe(CO)₅, which is preferentially removed by liquid absorption [1]. This selectivity difference—with liquid absorption achieving only 20–96% metal carbonyl removal efficiency—necessitates dedicated studies on Ni(CO)₄-specific adsorbents. Procurement for gas purification research is indicated when investigating the fate, transport, and removal of nickel carbonyls in industrial gas streams from partial oxidation, steam reforming, or coal gasification processes.

Application
Selection Property
Validation Focus
High-purity nickel via carbonyl refining
Volatility and thermal reversibility
Purity output and impurity rejection
Nickel CVD on temperature-sensitive substrates
Low decomposition temperature
Substrate compatibility and coating adhesion
Zero-valent Ni source for organometallic synthesis
Ni⁰ reactivity without pre-reduction
Oxidation state verification and ligand exchange kinetics
Synthesis gas purification research
Differential activated carbon adsorption
Adsorption isotherm and breakthrough performance
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